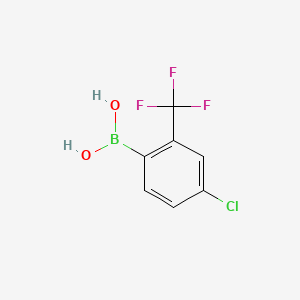

4-Chloro-2-(trifluoromethyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-chloro-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPBOBGBYQQYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376837 | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-41-4 | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)phenylboronic acid: Properties, Synthesis, and Applications

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal of reagents available, substituted phenylboronic acids stand out for their versatility, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of 4-Chloro-2-(trifluoromethyl)phenylboronic acid, a key reagent valued for the unique electronic properties conferred by its substituents. We will delve into its chemical properties, discuss its synthesis and reactivity with field-proven insights, and provide detailed protocols for its application, particularly in the robust Suzuki-Miyaura coupling reaction.

Core Chemical and Physical Properties

This compound, with the CAS number 313545-41-4, is a white to off-white crystalline solid.[1][2] Its structure, featuring both a chloro and a trifluoromethyl group on the phenyl ring, imparts a unique electronic character that influences its reactivity and the properties of the molecules it helps to create. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the Lewis acidity of the boronic acid and can significantly impact the biological activity and physicochemical properties, such as lipophilicity and metabolic stability, of resulting compounds.[2]

| Property | Value | Source(s) |

| CAS Number | 313545-41-4 | [1] |

| Molecular Formula | C₇H₅BClF₃O₂ | [1] |

| Molecular Weight | 224.37 g/mol | [1] |

| Melting Point | 182 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically 97-105% (by titration) | [1][2] |

| Storage | Room Temperature | [1][3] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and trifluoromethyl substituents. The acidic protons of the boronic acid group (B(OH)₂) may appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A strong singlet is expected for the -CF₃ group.

-

¹¹B NMR: The boron NMR spectrum should show a signal characteristic of a tricoordinate boronic acid.[4]

Synthesis of this compound: A Methodological Approach

A definitive, published, step-by-step synthesis for this compound is not readily found in the searched literature. However, a robust and widely used method for the synthesis of structurally similar arylboronic acids is through ortho-lithiation of a suitable precursor followed by quenching with a trialkyl borate. A detailed protocol for the synthesis of the closely related 4-chloro-2-fluorophenylboronic acid provides a strong and reliable template that can be adapted for the synthesis of the target compound.[1] The starting material for this proposed synthesis would be 1-bromo-4-chloro-2-(trifluoromethyl)benzene.

Proposed Synthetic Workflow:

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling:

This protocol describes a general procedure for the coupling of an aryl halide with this compound.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition and Degassing: Add a suitable degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water). Degas the reaction mixture by bubbling argon through it for 15-20 minutes. Causality Note: Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. [5]* Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both chloro and trifluoromethyl substituents, make it a powerful tool for the construction of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This guide has provided a comprehensive overview of its chemical properties, a robust methodology for its synthesis, and a detailed protocol for its application. By understanding the principles and techniques outlined herein, researchers can effectively leverage this reagent to advance their synthetic endeavors in drug discovery, agrochemicals, and materials science.

References

-

Core. Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. Available from: [Link]

-

Serafin, M., et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. 2021; 26(7):2021. Available from: [Link]

-

PubChem. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid. Available from: [Link]

- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

- 1. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 313545-41-4・this compound・328-99861・324-99863[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)phenylboronic acid: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)phenylboronic acid, bearing the CAS number 313545-41-4, is a synthetically versatile organoboron compound that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern—a chlorine atom and a trifluoromethyl group ortho and para to the boronic acid moiety—imparts distinct electronic and steric properties, making it a valuable building block for the construction of complex molecular architectures.[1] The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 313545-41-4 | |

| Molecular Formula | C₇H₅BClF₃O₂ | |

| Molecular Weight | 224.37 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 182 °C | |

| SMILES | OB(O)c1ccc(Cl)cc1C(F)(F)F | |

| InChI | 1S/C7H5BClF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11,12)/h1-3,13-14H |

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction followed by borylation. A representative, albeit generalized, protocol based on methods for analogous compounds is detailed below.[2]

Experimental Protocol: Synthesis

Starting Material: 1-Bromo-4-chloro-2-(trifluoromethyl)benzene

Reagents and Solvents:

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-4-chloro-2-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M HCl. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a white to off-white solid.

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1][3] This palladium-catalyzed reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals and functional materials.[4][5][6]

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Reagents and Solvents:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate (K₃PO₄), tribasic (2.0 eq)

-

Anhydrous 1,4-Dioxane

-

Water (degassed)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture). The reaction mixture is then thoroughly degassed by bubbling argon through the solution for 15-20 minutes.

-

Reaction: The Schlenk tube is sealed and the mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Applications in Drug Discovery and Materials Science

The biphenyl scaffold, readily accessible through Suzuki-Miyaura coupling with reagents like this compound, is a privileged structure in medicinal chemistry.[6][7] It is a core component of numerous approved drugs and clinical candidates. The presence of the trifluoromethyl group can significantly enhance a molecule's pharmacological profile by improving metabolic stability and membrane permeability.

While a specific blockbuster drug synthesized directly from this particular boronic acid is not readily identifiable in the public domain, it is a valuable building block for the synthesis of libraries of compounds for screening in drug discovery programs targeting a wide range of diseases. Its utility extends to the synthesis of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals, where the electronic properties of the biphenyl core can be fine-tuned by the substituents.

Safety, Handling, and Storage

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Eye Irritant | GHS07 | Warning | H319: Causes serious eye irritation. |

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]

-

Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Avoid inhalation of dust and contact with skin and eyes.[8]

-

Wash hands thoroughly after handling.[10]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[10][11]

-

Keep away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility, primarily in the robust and reliable Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex biaryl structures. The presence of the trifluoromethyl group provides a handle for modulating the physicochemical and biological properties of the target molecules, making this compound a key building block for researchers in drug discovery and materials science. Adherence to proper handling and safety protocols is essential when working with this and other chemical reagents.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid.

- El-shafiy, O. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.

- Author Unknown. (2010).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.

- Göktaş, O., et al. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.

- Haber, S., et al. (2003). Process for the preparation of substituted phenylboronic acids. U.S.

- Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.

- Author Unknown. (n.d.).

- Edwards, M., & Ratho, S. (2012). Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Indo Global Journal of Pharmaceutical Sciences.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines.

- BenchChem. (2025).

- Storgaard, M., & Ellman, J. A. (n.d.). Organic Syntheses Procedure.

- Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.

- Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.

- Author Unknown. (n.d.). Acid Handling.

- Chem-Impex. (n.d.). This compound.

- TCI Chemicals. (n.d.). This compound (contains varying amounts of Anhydride).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.

- ResearchGate. (n.d.). Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid in...

- ResearchGate. (n.d.). Repeated Suzuki–Miyaura aryl–aryl cross-coupling reactions of...

- Lab Manager. (n.d.). Handling and Storing Chemicals.

- IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling.

- Sigma-Aldrich. (n.d.). 4-Chloro-2-trifluoromethylphenylboronic acid AldrichCPR 313545-41-4.

- Storemasta. (2023, October 23).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. earth.utah.edu [earth.utah.edu]

- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 10. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

- 11. iedu.mui.ac.ir [iedu.mui.ac.ir]

4-Chloro-2-(trifluoromethyl)phenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Application in Cross-Coupling Reactions

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, its strategic importance in synthetic chemistry, and detailed protocols for its application, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Core Molecular Profile and Physicochemical Properties

This compound is a disubstituted arylboronic acid that has gained prominence as a versatile building block. Its utility stems from the unique electronic properties conferred by the chloro and trifluoromethyl substituents, which modulate the reactivity and stability of the molecule.

The trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, significantly influences the electronic nature of the phenyl ring, enhancing the compound's utility in forming complex molecular architectures.[1] This electronic modulation is crucial for achieving high yields and selectivity in palladium-catalyzed cross-coupling reactions.[1]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BClF₃O₂ | [1][2] |

| Molecular Weight | 224.37 g/mol | [1][2][3] |

| CAS Number | 313545-41-4 | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 182 °C | [1] |

| Purity (Typical) | 97 - 105% (Assay by titration) | [1] |

| InChI Key | YAPBOBGBYQQYHX-UHFFFAOYSA-N | [2] |

| Canonical SMILES | OB(C1=CC=C(Cl)C=C1C(F)(F)F)O | [2] |

Strategic Importance in Organic Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly for synthesizing biaryl and poly-aryl structures that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1]

The Role of Substituents:

-

Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group enhances the Lewis acidity of the boron atom, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the incorporation of a -CF₃ group into a drug candidate can significantly improve its metabolic stability, lipophilicity, and binding affinity.[1]

-

Chloro Group (-Cl): The chloro substituent provides an additional reactive handle. While the boronic acid is typically used for Suzuki-Miyaura coupling, the chlorine atom can participate in other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling), allowing for sequential, site-selective functionalization of the aromatic ring.

The combination of these two groups makes this reagent a bifunctional building block, enabling the construction of complex molecules through orthogonal synthetic strategies.

Caption: Logical relationship of functional groups to applications.

Synthesis Pathway Overview

Arylboronic acids are typically synthesized via the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. For this compound, a common precursor would be 1-bromo-4-chloro-2-(trifluoromethyl)benzene.

The general workflow involves:

-

Halogen-Metal Exchange: The aryl bromide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) to generate a highly reactive aryllithium intermediate.

-

Borylation: The aryllithium species acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).

-

Hydrolysis: The resulting boronate ester is hydrolyzed, typically with aqueous acid (e.g., HCl), to yield the final boronic acid product.

Caption: General synthetic workflow for arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a robust, self-validating protocol for the coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Objective: To synthesize 4'-methoxy-4-chloro-2-(trifluoromethyl)-1,1'-biphenyl.

Materials and Reagents:

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Mmol | Equiv. |

| 4-Bromoanisole | 104-92-7 | 187.04 | 187 mg | 1.0 | 1.0 |

| This compound | 313545-41-4 | 224.37 | 270 mg | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 35 mg | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 | 3.0 |

| Toluene | 108-88-3 | 92.14 | 8 mL | - | - |

| Ethanol | 64-17-5 | 46.07 | 2 mL | - | - |

| Water | 7732-18-5 | 18.02 | 2 mL | - | - |

Step-by-Step Methodology:

-

Inert Atmosphere Preparation (Causality: Self-Validation): The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxidation, which deactivates it.[4] Therefore, all steps must be performed under an inert atmosphere (Nitrogen or Argon).

-

Add a magnetic stir bar to a 25 mL Schlenk flask.

-

Seal the flask and subject it to three cycles of vacuum/backfill with inert gas to remove atmospheric oxygen.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add 4-bromoanisole (1.0 equiv.), this compound (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (3.0 equiv.) to the flask.

-

Causality: A slight excess of the boronic acid (1.1-1.5 equiv.) is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions.[5] The base (K₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for efficient transmetalation.[6]

-

-

Solvent Addition and Degassing:

-

Add the solvent mixture (Toluene:Ethanol:Water, 4:1:1 v/v).

-

Causality: A mixed solvent system is often optimal. Toluene solubilizes the organic reagents and catalyst, while the aqueous/alcoholic phase dissolves the inorganic base and facilitates the formation of the active boronate species.[6]

-

Bubble inert gas through the stirred reaction mixture for 15-20 minutes to thoroughly degas the solvents.

-

-

Reaction Execution:

-

Heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Self-Validation: A spot-to-spot comparison on TLC against the starting materials (4-bromoanisole and the boronic acid) will confirm the consumption of reactants and the formation of a new, typically more non-polar, product spot.

-

-

Workup and Purification:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Wash it sequentially with water (2x 15 mL) and brine (1x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

-

Catalytic Cycle Visualization

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Classification: Eye Irritant.[2]

-

GHS Pictogram: GHS07 (Exclamation Mark).[2]

-

Hazard Statement: H319 - Causes serious eye irritation.[2]

-

Precautionary Statement: P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Storage: Store at room temperature in a dry, sealed container.[1] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides; while often still reactive, using the pure boronic acid is recommended for optimal, reproducible results.[5]

References

-

Buy 4-Chloro-2-trifluoromethylphenylboronic acid . Boron Molecular. [Link]

-

4-Chloro-3-(trifluoromethyl)benzeneboronic acid . PubChem, National Center for Biotechnology Information. [Link]

-

4-Chloro-2-fluoro-3-methoxyphenylboronic acid . PubChem, National Center for Biotechnology Information. [Link]

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

ASYMMETRIC ADDITION OF ARYLBORONIC ACIDS TO N-tert-BUTANESULFINYLIMINES: A ONE-POT SYNTHESIS OF CHIRAL α-BRANCHED AMINES . Organic Syntheses. [Link]

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes . National Institutes of Health. [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis . K. C. Nicolaou, P. G. Bulger, D. Sarlah, Angew. Chem. Int. Ed.[Link]

-

Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations . U. M. Lindh, T. M. T. T. Tran, P. H. H. Tran, J. S. M. Samec, J. Org. Chem.[Link]

-

Suzuki coupling of 4-chloroanisole with phenylboronic acid . ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloro-2-trifluoromethylphenylboronic acid AldrichCPR 313545-41-4 [sigmaaldrich.com]

- 3. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | C7H5BClF3O2 | CID 2782671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 4-Chloro-2-(trifluoromethyl)phenylboronic Acid in Organic Solvents

Introduction: The Critical Role of Solubility in Advancing Modern Synthesis

4-Chloro-2-(trifluoromethyl)phenylboronic acid is a cornerstone reagent in contemporary organic synthesis, prized for its utility in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1] The trifluoromethyl group imparts unique electronic properties and enhances the biological activity of target molecules, making this building block invaluable in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] However, the successful application of this solid, crystalline compound is fundamentally governed by a critical, yet often overlooked, parameter: its solubility in organic solvents.

This guide provides a comprehensive exploration of the solubility of this compound. Moving beyond a simple tabulation of data, we will delve into the molecular-level factors that dictate its solubility, provide a robust experimental framework for its determination, and offer practical insights for researchers, chemists, and formulation scientists to optimize its use in their daily work.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and rationalize its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₅BClF₃O₂ | [1] |

| Molecular Weight | 224.37 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 182 °C | [1][2] |

| SMILES String | OB(C1=CC=C(Cl)C=C1C(F)(F)F)O |

The presence of a polar boronic acid group, a lipophilic trifluoromethyl group, and a chloro-substituted aromatic ring creates a molecule with a nuanced polarity, suggesting that its solubility will be highly dependent on the chosen solvent system.

Understanding the Complexities of Boronic Acid Solubility

Direct, quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. This is not unusual for specialized reagents. Boronic acids, as a class, present unique challenges in solubility determination due to a key chemical equilibrium: the formation of cyclic anhydrides, known as boroxines.[3]

This dehydration process, which can be influenced by temperature and the presence of trace amounts of water, results in a mixture of the monomeric acid and the trimeric boroxine in solution. This equilibrium can complicate solubility measurements and impact reaction kinetics.

Qualitative Solubility Insights and Solvent Selection Rationale

While precise quantitative data is sparse, we can infer solubility trends based on the behavior of structurally related boronic acids and fundamental chemical principles. Phenylboronic acid, for example, exhibits high solubility in polar aprotic solvents like ethers and ketones, and very low solubility in nonpolar hydrocarbons.[4] Esterification of boronic acids is also known to enhance their solubility in organic media.[5]

For this compound, we can anticipate the following trends:

-

High Solubility Expected: In polar aprotic solvents capable of hydrogen bonding and dipole-dipole interactions.

-

Examples: Tetrahydrofuran (THF), 1,4-Dioxane, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol.[2]

-

-

Moderate Solubility Expected: In solvents with moderate polarity.

-

Examples: Dichloromethane (DCM), Chloroform.

-

-

Low to Insoluble Expected: In nonpolar aliphatic and aromatic hydrocarbons.

-

Examples: Hexanes, Toluene, Cyclohexane.

-

The following diagram illustrates the logical workflow for selecting an appropriate solvent for a reaction involving this compound, primarily focusing on its common application in Suzuki-Miyaura coupling.

Caption: Logical workflow for solvent selection in Suzuki-Miyaura reactions.

Experimental Protocol for Solubility Determination

To empower researchers to generate their own precise solubility data, we provide a validated, step-by-step protocol for determining the solubility of this compound. This method, known as the isothermal shake-flask method, is a gold standard for solubility measurement.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a vial. The key is to ensure solid remains after equilibration. b. Accurately add a known volume (e.g., 2.00 mL) of the desired organic solvent to the vial. c. Securely cap the vials.

-

Equilibration: a. Place the vials in a shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration, especially for poorly soluble compounds.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals. d. Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

-

Quantitative Analysis (HPLC): a. Prepare a series of standard solutions of known concentrations of this compound. b. Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration. c. Inject the diluted sample and determine its concentration from the calibration curve. d. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

The following diagram outlines the key stages of this experimental workflow.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. For this compound:

-

Hazards: May cause skin, eye, and respiratory irritation.[6][7]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Handle in a well-ventilated area or a fume hood.[9] Avoid generating dust.[7]

-

Storage: Store in a tightly closed container in a cool, dry place.[2][9]

Always consult the latest Safety Data Sheet (SDS) before use.[7][8][10][11]

Conclusion and Future Outlook

While a comprehensive public database on the solubility of this compound remains to be compiled, this guide provides the foundational knowledge and practical tools necessary for its effective use. By understanding its physicochemical properties and the nuances of boronic acid chemistry, and by employing robust experimental protocols, researchers can confidently determine its solubility in any solvent system relevant to their work. This knowledge is not merely academic; it is a critical enabler of reaction optimization, process scalability, and the successful development of next-generation molecules in the pharmaceutical and materials science landscapes.

References

-

Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. Available at: [Link]

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

-

4-Chloro-3-(trifluoromethyl)benzeneboronic acid | C7H5BClF3O2 | CID 2782671. Available at: [Link]

- Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2 - CORE.

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. Available at: [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - MDPI. Available at: [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]

-

Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Available at: [Link]

-

Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... - ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 313545-41-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | C7H5BClF3O2 | CID 2782671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

4-Chloro-2-(trifluoromethyl)phenylboronic acid spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-(trifluoromethyl)phenylboronic acid

Authored by: A Senior Application Scientist

Introduction: The Structural Elucidation of a Key Synthetic Building Block

This compound is a highly versatile organoboron compound with significant utility in modern organic synthesis and medicinal chemistry.[1] Its unique substitution pattern, featuring both an electron-withdrawing trifluoromethyl group and a chloro substituent, imparts distinct electronic properties that make it a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures.[1] The precise and unambiguous characterization of this molecule is paramount for ensuring its purity, stability, and reactivity in these applications.

This technical guide provides a comprehensive analysis of this compound (CAS Number: 313545-41-4) using a multi-technique spectroscopic approach.[1][2] We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the resulting spectra are explained to provide researchers and drug development professionals with a practical and authoritative resource for structural verification.

Compound Profile:

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 313545-41-4[1][2] |

| Molecular Formula | C₇H₅BClF₃O₂[1][2] |

| Molecular Weight | 224.37 g/mol [1][2] |

| Appearance | White to off-white crystalline powder[1] |

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual nuclei. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete assignment.

Proton (¹H) NMR Spectroscopy

Interpretive Logic: The ¹H NMR spectrum reveals the disposition of protons on the aromatic ring. The substitution pattern—with groups at positions 1, 2, and 4—results in three distinct aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the -CF₃ and -Cl groups and the -B(OH)₂ group. The boronic acid protons (-B(OH)₂) typically appear as a broad singlet due to rapid exchange with solvent protons and quadrupolar relaxation from the boron nucleus; this signal will disappear upon the addition of D₂O.[3]

Expected ¹H NMR Spectrum (300 MHz, DMSO-d₆):

-

δ 8.20-8.40 ppm (br s, 2H): This broad singlet corresponds to the two hydroxyl protons of the boronic acid group, B(OH)₂. Its integration and broadness are characteristic.

-

δ 7.70-7.90 ppm (m, 3H): This region will contain the signals for the three aromatic protons. Due to the complex coupling interactions (ortho, meta), the signals are likely to appear as a multiplet. A higher field instrument would be required to resolve these into distinct doublets and doublet of doublets.

Carbon (¹³C) NMR Spectroscopy

Interpretive Logic: The ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, we expect to see all 7 carbon signals. The carbon attached to the highly electronegative fluorine atoms of the CF₃ group will be significantly downfield and will appear as a quartet due to ¹J-CF coupling. The carbon atom directly bonded to the boron atom is often difficult to observe due to quadrupolar broadening.

Expected ¹³C NMR Spectrum (75 MHz, DMSO-d₆):

-

δ 120-140 ppm: This region will contain the signals for the six aromatic carbons. The specific shifts are influenced by the attached substituents.

-

~δ 124 ppm (q, ¹J-CF ≈ 272 Hz): This quartet represents the carbon of the trifluoromethyl (-CF₃) group. The large coupling constant is characteristic.

-

The carbon atom attached to the boron, C-B(OH)₂, is expected in this aromatic region but may be broad or have low intensity.

Fluorine (¹⁹F) NMR Spectroscopy

Interpretive Logic: ¹⁹F NMR is highly sensitive and provides a clear diagnostic signal for fluorine-containing compounds.[4] Since the three fluorine atoms of the -CF₃ group are chemically equivalent, they will resonate as a single signal. The chemical shift is a key identifier. For a trifluoromethyl group attached to an aromatic ring (Ar-CF₃), the chemical shift typically appears between -60 and -70 ppm relative to the CFCl₃ standard.[5]

Expected ¹⁹F NMR Spectrum (282 MHz, DMSO-d₆):

-

~δ -63 ppm (s): A sharp singlet corresponding to the -CF₃ group.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a standard 5 mm NMR tube.[3][6] DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the sample and slow the exchange of the -OH protons, making them more easily observable.

-

Instrument Setup: Use a standard multinuclear NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Use a proton-decoupled pulse sequence. A spectral width from -50 to -80 ppm should be adequate. Use an appropriate reference standard if necessary, although modern spectrometers can reference internally.

NMR Analysis Workflow Diagram

Caption: Workflow for NMR analysis of the target compound.

Section 2: Fourier-Transform Infrared (FTIR) Spectroscopy – Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

FTIR Spectral Interpretation

Interpretive Logic: The FTIR spectrum of this compound will be dominated by vibrations from the O-H, B-O, C-F, and aromatic C=C bonds. Each of these functional groups has a characteristic absorption frequency range, providing a molecular "fingerprint".[7]

Key Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3500 - 3200 | O-H stretch | Strong, Broad | Characteristic of the hydrogen-bonded hydroxyl groups in the B(OH)₂ moiety. |

| ~3100 - 3000 | Aromatic C-H stretch | Medium | Indicates the presence of the phenyl ring. |

| ~1600, ~1475 | Aromatic C=C stretch | Medium-Strong | Skeletal vibrations of the aromatic ring. |

| ~1350 | B-O stretch | Strong | A key diagnostic peak for the boronic acid functional group.[8] |

| 1300 - 1100 | C-F stretch | Very Strong | Multiple strong bands are expected due to the symmetric and asymmetric stretching of the C-F bonds in the -CF₃ group. |

| ~750 | C-Cl stretch | Medium-Strong | Absorption from the carbon-chlorine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

FTIR Functional Group Map

Caption: Key functional groups and their IR frequencies.

Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns.

Mass Spectrum Interpretation

Interpretive Logic: Upon ionization, the molecule will form a molecular ion (M⁺). The most critical diagnostic feature will be the isotopic pattern caused by the natural abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and boron (¹⁰B:¹¹B ≈ 1:4). This results in a unique cluster of peaks for the molecular ion and its fragments.

-

Molecular Ion (M⁺): The nominal molecular weight is 224. The mass spectrum should show a cluster of peaks corresponding to the different isotopic combinations. The most abundant peak in this cluster will likely be for the species containing ¹¹B and ³⁵Cl at m/z 224. A significant M+2 peak, approximately one-third the intensity of the M peak, will be present due to the ³⁷Cl isotope.[9]

-

Key Fragmentation Pathways: Fragmentation occurs at the most unstable sites of the radical cation.[10] For boronic acids, a common initial fragmentation is the loss of water (H₂O, -18 Da) or a hydroxyl radical (•OH, -17 Da) from the B(OH)₂ group. Subsequent fragmentation could involve the cleavage of the C-B bond or loss of the -CF₃ group.

Experimental Protocol: LC-MS (ESI)

Phenylboronic acids can be analyzed effectively using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI), often in negative ion mode.[11]

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like methanol/water (50:50 v/v).[11]

-

LC Separation (Optional but Recommended): Use a C18 reverse-phase column with a mobile phase gradient (e.g., water and acetonitrile) to ensure sample purity before it enters the mass spectrometer.

-

Ionization: Use an ESI source. Negative ion mode is often preferred for boronic acids as they can readily deprotonate to form [M-H]⁻ ions.

-

Mass Analysis: Acquire data using a mass analyzer (e.g., quadrupole, time-of-flight) over a mass range of m/z 50-500.

-

Data Analysis: Examine the full scan spectrum for the molecular ion cluster and identify the m/z values of major fragment ions.

Predicted Fragmentation Pathway

Caption: A simplified potential MS fragmentation pathway.

Summary and Conclusion

The combination of NMR, FTIR, and MS provides a robust and comprehensive characterization of this compound. NMR spectroscopy confirms the precise arrangement of atoms in the carbon-hydrogen framework, FTIR identifies the key functional groups, and MS verifies the molecular weight and isotopic composition.

Consolidated Spectral Data:

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.70-7.90 ppm (multiplet, 3H) |

| Boronic Acid Protons | δ 8.20-8.40 ppm (broad singlet, 2H) | |

| ¹³C NMR | -CF₃ Carbon | ~δ 124 ppm (quartet, ¹J-CF ≈ 272 Hz) |

| ¹⁹F NMR | -CF₃ Fluorines | ~δ -63 ppm (singlet) |

| FTIR | O-H Stretch | 3500 - 3200 cm⁻¹ (broad) |

| B-O Stretch | ~1350 cm⁻¹ (strong) | |

| C-F Stretch | 1300 - 1100 cm⁻¹ (very strong) | |

| MS | Molecular Ion (m/z) | 224 (with characteristic M+2 peak for Cl) |

| | Key Fragment (m/z) | 206 ([M-H₂O]⁺˙) |

This multi-faceted analytical approach ensures the structural integrity and identity of this critical reagent, providing confidence for its application in research, drug discovery, and materials science.

References

-

4-Chloro-3-(trifluoromethyl)benzeneboronic acid | C7H5BClF3O2. PubChem, National Center for Biotechnology Information. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health (NIH). [Link]

-

Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

-

4-Chlorophenylboronic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison Chemistry. [Link]

-

Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

4-Chloro-2-trifluoromethylphenylboronic acid. Boron Molecular. [Link]

-

predicting likely fragments in a mass spectrum. Chem Help ASAP via YouTube. [Link]

-

FTIR Analysis. SEM Lab, Inc. [Link]

-

4-hydroxy-2-(trifluoromethyl)phenylboronic acid (C7H6BF3O3). PubChemLite. [Link]

-

(2,3,4-Trifluorophenyl)boronic acid - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

4-Trifluoromethylphenylboronic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

-

4-Trifluoromethylphenylboronic acid - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

2-Chloro-5-(trifluoromethyl)phenylboronic acid - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloro-2-trifluoromethylphenylboronic acid AldrichCPR 313545-41-4 [sigmaaldrich.com]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. semlab.com [semlab.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. youtube.com [youtube.com]

- 11. sciex.com [sciex.com]

The Trifluoromethyl Group in Boronic Acids: A Guide to Understanding and Harnessing its Powerful Electronic Effects

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] When appended to an arylboronic acid, this uniquely powerful functional group imparts profound electronic effects that significantly alter the acid's fundamental properties and reactivity.[2] This guide provides an in-depth analysis of these effects, moving from the first principles of electron withdrawal to the practical consequences for Lewis acidity, pKₐ, and the mechanism of the Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind these phenomena and provide field-proven insights and protocols to empower researchers in their synthetic endeavors.

The Fundamental Electronic Signature of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[3] Its influence stems almost entirely from a strong negative inductive effect (-I), a consequence of the high electronegativity of the three fluorine atoms.[4] This effect involves the polarization of σ-bonds, pulling electron density away from the atom to which the CF₃ group is attached.

Unlike groups such as nitro (-NO₂), the CF₃ group does not possess a significant resonance effect. While some studies have explored the possibility of hyperconjugation, its primary mode of electronic influence is through-bond induction.[5] This is quantified by its Hammett constant (σₚ), which is approximately +0.54, indicating strong electron withdrawal from the para position of an aromatic ring.[6]

The diagram below illustrates this powerful inductive pull on a phenylboronic acid scaffold.

Figure 1: Inductive electron withdrawal by the CF₃ group. A visual representation of the strong negative inductive effect (-I) of the trifluoromethyl group, which pulls electron density through the sigma-bond framework of the aromatic ring, ultimately increasing the electrophilicity (Lewis acidity) of the boron atom.

Impact on Acidity: pKₐ and Lewis Acidity

Boronic acids are Lewis acids, accepting a hydroxide ion to form a tetracoordinate boronate species. The equilibrium constant for this reaction is expressed as a pKₐ. The electron-withdrawing CF₃ group significantly enhances the Lewis acidity of the boron center by decreasing electron density, making it more electrophilic and thus a better Lewis acid.[7]

This translates to a lower pKₐ value, indicating a stronger acid. The position of the CF₃ group on the aromatic ring has a predictable influence on the pKₐ.

| Compound | Substituent Position | pKₐ | Change from Phenylboronic Acid (pKₐ ≈ 8.8) |

| Phenylboronic Acid | - | ~8.80[8] | - |

| 3-(Trifluoromethyl)phenylboronic acid | meta | 7.88[9] | -0.92 |

| 4-(Trifluoromethyl)phenylboronic acid | para | 7.82[10] | -0.98 |

| 2-(Trifluoromethyl)phenylboronic acid | ortho | 9.45[9] | +0.65 |

| Table 1: Comparison of pKₐ values for trifluoromethyl-substituted phenylboronic acids. Data sourced from various studies.[8][9][10] |

Analysis of Acidity Trends:

-

Meta and Para Positions: As expected, placing the strongly electron-withdrawing CF₃ group at the meta or para position substantially increases the acidity (lowers the pKₐ) by nearly a full pH unit.[9][10] This is a direct consequence of the inductive effect stabilizing the negative charge on the resulting boronate complex.

-

Ortho Position: Counterintuitively, the ortho-substituted isomer is a weaker acid than the unsubstituted parent compound.[9] This is attributed to steric hindrance. The bulky CF₃ group can disrupt the coplanarity of the B(OH)₂ group with the aromatic ring, interfering with the optimal geometry for hydroxide attack and stabilization.[7]

Consequences for the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a pillar of C-C bond formation, and its catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic modifications imparted by the CF₃ group primarily influence the transmetalation step.

Figure 2: The Suzuki-Miyaura catalytic cycle. The transmetalation step, highlighted in red, is critically influenced by the electronic properties of the boronic acid. Activation by a base to form a more nucleophilic boronate species is crucial for the reaction to proceed efficiently.

The Transmetalation Step: A Mechanistic Crossroads

Transmetalation is often the rate-determining step of the catalytic cycle.[11] It involves the transfer of the organic group (the CF₃-aryl moiety) from boron to the palladium center. The precise mechanism of this step has been a subject of extensive debate, with two primary pathways proposed:[12][13]

-

The Boronate Pathway: The base (e.g., hydroxide) activates the boronic acid to form a more nucleophilic tetracoordinate boronate anion, [ArB(OH)₃]⁻. This anion then reacts with the arylpalladium(II) halide complex (Ar'-Pd-X).

-

The Oxo-Palladium Pathway: The base reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex (Ar'-Pd-OH). This complex then reacts directly with the neutral boronic acid.

Current evidence suggests that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving the arylpalladium hydroxide complex reacting with the neutral boronic acid is often dominant.[12][13]

The "CF₃ Effect" on Transmetalation Rate

The effect of a strongly electron-withdrawing group like CF₃ on the transmetalation rate is complex. It is generally accepted that electron-rich aryl boronic acids undergo transmetalation more rapidly because they are more nucleophilic.[6] An electron-deficient aryl group, such as a trifluoromethylphenyl group, is inherently less nucleophilic.

However, this does not always translate to slower reactions or lower yields. The overall reaction rate is a product of multiple equilibria and kinetic steps. The increased Lewis acidity of the CF₃-substituted boronic acid facilitates the formation of the tetracoordinate boronate, which is the activated species in the boronate pathway.[9] This can help compensate for the reduced nucleophilicity of the aryl group itself. The choice of catalyst, ligand, base, and solvent system becomes critical in achieving high efficiency with these electron-poor substrates.[14][15] In practice, excellent yields can often be achieved, demonstrating the viability of these substrates in synthesis.[16]

Experimental Protocols

Scientific integrity requires reproducible and self-validating methodologies. The following protocols provide step-by-step guides for key experimental procedures discussed in this guide.

Protocol: Determination of Boronic Acid pKₐ via Potentiometric Titration

This protocol describes the determination of a boronic acid's pKₐ by titrating a solution of the acid with a standardized base and monitoring the pH.[17][18]

Materials & Equipment:

-

Arylboronic acid sample (e.g., 4-(trifluoromethyl)phenylboronic acid)

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized, degassed water

-

Calibrated pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

25 mL burette

-

Reaction vessel (beaker)

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[17]

-

Sample Preparation: Accurately weigh a sample of the boronic acid to prepare a ~1 mM solution (e.g., 20 mL). Add KCl to maintain a constant ionic strength of 0.15 M.[17]

-

Acidification: Place the solution in the reaction vessel with a stir bar. Purge with nitrogen to remove dissolved CO₂.[17] Using the 0.1 M HCl, adjust the initial pH of the solution to ~2.0.

-

Titration: Begin stirring the solution. Titrate the solution by adding small, precise increments (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution from the burette.

-

Data Recording: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the total volume of NaOH added and the corresponding pH.[17]

-

Endpoint: Continue the titration until the pH reaches ~12.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKₐ is the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.

-

Validation: Repeat the titration at least three times to ensure reproducibility and calculate the average pKₐ and standard deviation.[17]

Figure 3: Experimental workflow for pKₐ determination. A streamlined process for accurately measuring the acidity of a boronic acid using potentiometric titration.

Protocol: Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid

This protocol is adapted from a literature procedure for the coupling of 4-(trifluoromethyl)phenylboronic acid, which achieved a high yield.[16]

Materials:

-

Aryl bromide (1.0 equiv)

-

4-(Trifluoromethyl)phenylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

-

Potassium carbonate (K₂CO₃)

-

Dioxane

-

Deionized water

-

Pressure tube or reaction vial suitable for heating

Procedure:

-

Reaction Setup: To a pressure tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add dioxane and water to create a 4:1 dioxane/water solvent mixture. The total solvent volume should be sufficient to make a ~0.1 M solution with respect to the aryl bromide.

-

Degassing: Seal the tube and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles. Causality Note: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the catalyst.

-

Reaction: Place the sealed tube in a preheated oil bath or heating block at 80 °C.

-

Monitoring: Stir the reaction for the specified time (e.g., 3-5 hours). The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. A reported yield for a similar reaction is 89%.[16]

Conclusion and Future Perspectives

The trifluoromethyl group exerts a powerful and predictable electronic influence on arylboronic acids. Its strong inductive effect enhances Lewis acidity, lowering the pKₐ for meta- and para-substituted isomers and providing a valuable tool for tuning the electronic properties of synthetic building blocks. While this electron-withdrawing nature complicates the transmetalation step in Suzuki-Miyaura coupling, careful optimization of reaction conditions allows for highly efficient C-C bond formation. Understanding the fundamental principles outlined in this guide enables researchers to harness the unique properties of trifluoromethylated boronic acids, paving the way for the design of novel pharmaceuticals, agrochemicals, and advanced materials.[19][20]

References

-

Al-Zoubi, R. M., et al. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. Available from: [Link]

-

Bissember, A. C., et al. (2019). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal. Available from: [Link]

-

Gajewska, E. P., et al. (2020). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. ResearchGate. Available from: [Link]

-

Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available from: [Link]

-

Pérez-Gálan, P., et al. (2021). Diverted Telomerization Reaction with Aryl Boronic Derivatives: Expeditious Synthesis of Aryl-Substituted 1,6- and 1,7-dienes. Organometallics. Available from: [Link]

-

Du, Z., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Available from: [Link]

-

Scott, H. N., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available from: [Link]

-

El-Ghandour, A. H. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health. Available from: [Link]

-

D'Amico, L., et al. (2021). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. Available from: [Link]

-

Wang, X., et al. (2021). A Computational Study on the Mechanism and Origin of the Reigioselectivity and Stereospecificity in Pd/SIPr-Catalyzed Ring-Opening Cross-Coupling of 2-Arylaziridines with Arylboronic Acids. ResearchGate. Available from: [Link]

-

Jian, J., et al. (2022). pK a values for boronic acids 1-7. ResearchGate. Available from: [Link]

-

Ratanasak, M., et al. (2019). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health. Available from: [Link]

-

Osakada, K. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Available from: [Link]

-

Thomas, A. A. (2015). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. University of Illinois. Available from: [Link]

-

M. Reid, et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available from: [Link]

-

cpd_chem. (2020). Boronic acid/ester transmetallation rates?. Reddit. Available from: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. National Institutes of Health. Available from: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

-

Amatore, C., et al. (2006). Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base. ResearchGate. Available from: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available from: [Link]

-

Plöger, J., et al. (2018). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. National Institutes of Health. Available from: [Link]

-

Adamczyk-Woźniak, A., et al. (2020). Selected boronic acids and their pKa values. ResearchGate. Available from: [Link]

-

D'Amico, L., et al. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. National Institutes of Health. Available from: [Link]

-

Adamczyk-Woźniak, A., et al. (2020). Structures and properties of trifluoromethylphenylboronic acids. ResearchGate. Available from: [Link]

-

Denmark, S. E., & Butler, C. R. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis. Available from: [Link]

-

Serdiuk, T., et al. (2020). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate. Available from: [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. Organic Chemistry Data. Available from: [Link]

-

pKa measurement. (n.d.). University of Strathclyde. University of Strathclyde. Available from: [Link]

-

Ziegler, C., et al. (2016). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. National Institutes of Health. Available from: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available from: [Link]

-

Smietana, M., et al. (2013). Development of Methods for the Determination of pKa Values. National Institutes of Health. Available from: [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylboronic acid. PubChem. Available from: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. National Institutes of Health. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ideals.illinois.edu [ideals.illinois.edu]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Trifluoromethylphenylboronic acid | 128796-39-4 [chemicalbook.com]

- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. | Semantic Scholar [semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

The Role of the Chloro Substituent in the Reactivity of 4-Chloro-2-(trifluoromethyl)phenylboronic Acid

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(trifluoromethyl)phenylboronic acid is a pivotal building block in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1][2] Its utility stems from a unique molecular architecture where two powerful substituents, a chloro group and a trifluoromethyl group, impart specific and synergistic effects on its reactivity. This guide provides a detailed analysis of this reagent, focusing specifically on the multifaceted role of the para-chloro substituent. We will dissect the electronic and steric influences that govern its behavior in palladium-catalyzed cross-coupling reactions, explain the principles of chemoselectivity, and provide field-proven protocols for its successful application.

Introduction: A Strategically Substituted Reagent